3-Fluoro-4-((methylamino)methyl)phenylboronic acid
Overview
Description
3-Fluoro-4-((methylamino)methyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylamino group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with proteins and enzymes that have diol-containing residues .
Mode of Action
Boronic acids are known to form reversible covalent complexes with diols, a functional group present in many biological molecules . This allows them to interact with various biological targets. In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer their organic group to a transition metal .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals .
Pharmacokinetics
It’s important to note that boronic acids are generally considered to be relatively stable and environmentally benign .
Result of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids enable the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of boronic acids. For instance, the rate of hydrolysis of boronic acids can be influenced by pH, and these compounds are only marginally stable in water . Therefore, the action environment can significantly impact the behavior and efficacy of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification steps would be streamlined to ensure the efficient recovery of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((methylamino)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding boronate esters.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenol derivatives, while reduction can produce boronate esters .
Scientific Research Applications
3-Fluoro-4-((methylamino)methyl)phenylboronic acid has several scientific research applications:
Industry: The compound can be used in the development of advanced materials, such as polymers and sensors.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- Phenylboronic acid
Uniqueness
3-Fluoro-4-((methylamino)methyl)phenylboronic acid is unique due to the presence of both the fluoro and methylamino groups, which impart distinct electronic and steric properties. These modifications can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
[3-fluoro-4-(methylaminomethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10/h2-4,11-13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMKRRPJRFKQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CNC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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